molecular formula C16H23NP2 B14508139 4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline CAS No. 63429-66-3

4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline

Cat. No.: B14508139
CAS No.: 63429-66-3
M. Wt: 291.31 g/mol
InChI Key: SVMWTOSICJDFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline is a synthetic organic compound that belongs to the class of phosphinine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline typically involves the reaction of a phosphinine derivative with a butylating agent and N,N-dimethylaniline. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or toluene.
  • Temperature: The reaction may be carried out at room temperature or under reflux conditions.
  • Catalysts: Catalysts such as palladium or copper complexes may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline would depend on its specific application. For example:

    Catalysis: The compound may act as a ligand, coordinating with metal centers to facilitate catalytic reactions.

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Butyl-1,4-diphosphinin-1(4H)-yl)-N,N-dimethylaniline: can be compared with other phosphinine derivatives, such as:

Uniqueness

    This compound: is unique due to its specific butyl and dimethylaniline substituents, which may impart distinct chemical and physical properties compared to other phosphinine derivatives.

Properties

CAS No.

63429-66-3

Molecular Formula

C16H23NP2

Molecular Weight

291.31 g/mol

IUPAC Name

4-(4-butyl-1,4-diphosphinin-1-yl)-N,N-dimethylaniline

InChI

InChI=1S/C16H23NP2/c1-4-5-10-18-11-13-19(14-12-18)16-8-6-15(7-9-16)17(2)3/h6-9,11-14H,4-5,10H2,1-3H3

InChI Key

SVMWTOSICJDFPW-UHFFFAOYSA-N

Canonical SMILES

CCCCP1C=CP(C=C1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.